molecular formula C16H21N5O B2898062 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea CAS No. 1797973-85-3

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea

Cat. No. B2898062
CAS RN: 1797973-85-3
M. Wt: 299.378
InChI Key: ZGHKAVSPNTXFPC-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized through several methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Hydrogen Bonding and Dimerization

One area of study involves the strong dimerization capabilities of ureidopyrimidinones through quadruple hydrogen bonding. The unique hydrogen bonding pattern enables these compounds to serve as functional building blocks in supramolecular chemistry. This property is particularly useful for creating complex molecular structures with high stability and specificity (F. H. Beijer et al., 1998).

Spectroscopic Studies and Metal Complex Formation

Cyclic urea derivatives have been explored for their ability to form metal complexes, offering insights into coordination chemistry and potential applications in catalysis and materials science. For example, the preparation and spectroscopic analysis of cyclic urea adducts with triphenyl-tin and -lead halides have contributed to understanding the bonding mechanisms and properties of these complexes (C. Aitken & M. Onyszchuk, 1985).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of pyrimidine-4(3H)-ones, leveraging the unique reactivity of enaminones with urea or thiourea. This approach enables the creation of various heterocyclic compounds, which are crucial for drug discovery and development (L. Sokolenko et al., 2017).

Novel Synthetic Pathways

The compound's utility extends to the formation of heterocyclic compounds through reactions with various acceptor molecules. Such research provides valuable methodologies for generating pharmacologically relevant structures, enhancing the toolbox available for medicinal chemistry (Isamu Matsuda et al., 1976).

Herbicidal Applications

Investigations into substituted tetrahydropyrimidinones reveal their potential as herbicides, specifically targeting the inhibition of phytoene desaturase in the carotenoid biosynthesis pathway. This highlights the compound's relevance not only in pharmaceuticals but also in agricultural chemistry, offering new solutions for pest management (P. Babczinski et al., 1995).

properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-5-6-13(12(2)9-11)19-16(22)18-10-14-17-8-7-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHKAVSPNTXFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2,4-dimethylphenyl)urea

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